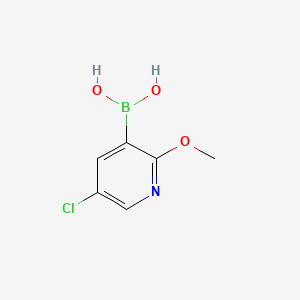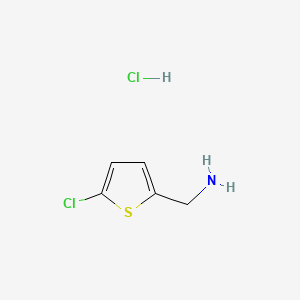![molecular formula C9H9BrO3 B591816 (R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol CAS No. 1263285-26-2](/img/structure/B591816.png)
(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanol, also known as methyl alcohol, is a colorless liquid with a faintly sweet pungent odor . It is used to make chemicals, remove water from automotive and aviation fuels, and as a solvent for paints and plastics .
Synthesis Analysis
Methanol can be produced from various sources such as biomass and carbon dioxide . The production of methanol via CO2 hydrogenation has been studied extensively, with optimization processes being developed to minimize production costs .
Molecular Structure Analysis
Methanol has the chemical formula CH3OH . It consists of a methyl group (CH3) linked to a hydroxyl group (OH) .
Chemical Reactions Analysis
In the field of synthetic methylotrophy, methanol dehydrogenase (Mdh) is a primary enzyme that converts methanol to formaldehyde . The oxidation of methane to methanol has also been studied, with various catalysts being used to carry out this transformation .
Physical And Chemical Properties Analysis
Methanol is a colorless liquid with a faintly sweet pungent odor . It has a boiling point of 64.7 °C and a melting point of -97.6 °C . Methanol is miscible with water and has a density of 0.792 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Environmental and Health Impact Assessment
A comprehensive study on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) discusses their occurrence as trace contaminants in brominated flame retardants and their formation during the combustion of these chemicals. These compounds, similar to their chlorinated analogs (PCDDs and PCDFs), are associated with adverse environmental and health impacts, including hepatic and gastrointestinal toxicities. Their biological effects, such as inducing hepatic enzymes in rats and causing thymic atrophy, underline the environmental and health risks posed by brominated compounds. Importantly, these substances bind to cytosolic receptors mediating toxicities similar to chlorinated analogs, with equipotent molar concentrations. This research underscores the significance of monitoring and regulating PBDDs and PBDFs to mitigate their environmental and health hazards (Mennear & Lee, 1994).
Formation Mechanisms and Environmental Presence
The formation of dioxins and furans, specifically PBDD/Fs and mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs or PXDD/Fs), during the combustion of brominated flame retardants (BFRs) has been extensively reviewed. These compounds, due to their structural similarities to polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), share comparable formation pathways. The review elaborates on the specific precursors that contribute to PBDD/Fs formation, highlighting the role of elementary bromine in facilitating chlorination through bromination of organics. This detailed analysis of formation mechanisms, along with emissions data from various combustion sources, provides essential insights into the environmental presence and potential risks associated with PBDD/Fs and PXDD/Fs. The review calls for the development of strategies to control the emissions of these hazardous compounds (Zhang, Buekens, & Li, 2016).
Catalysts and Chemical Reactions
In the domain of chemical synthesis and reactions, the role of redox mediators in the treatment of organic pollutants through oxidoreductive enzymes presents a promising avenue. Redox mediators have been shown to enhance the degradation efficiency of recalcitrant compounds significantly. The review discusses the potential of various enzymes, such as laccases and peroxidases, in the presence of redox mediators, to transform a wide range of aromatic compounds. This enzymatic approach offers an innovative solution for the remediation of industrial effluents, highlighting the scientific relevance of exploring redox-mediated reactions for environmental applications (Husain & Husain, 2007).
Wirkmechanismus
Target of Action
Methanol, a similar compound, is known to interact with various enzymes and receptors in the body
Mode of Action
It alters their membranes as well as their ion channels, enzymes, and receptors .
Biochemical Pathways
Methanol, a related compound, can be converted into various products via different biochemical pathways
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and its overall effect on the body .
Result of Action
The oxidation of methanol, a related compound, on certain surfaces has been studied
Action Environment
The action, efficacy, and stability of ®-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can be influenced by various environmental factors. For instance, the production of green methanol, a related compound, can be affected by variable renewable electricity
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R)-6-bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-6-1-2-8-9(3-6)12-5-7(4-11)13-8/h1-3,7,11H,4-5H2/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJEZMJKQOBAYTM-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=C(O1)C=C(C=C2)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677581 |
Source


|
| Record name | [(2R)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1263285-26-2 |
Source


|
| Record name | [(2R)-6-Bromo-2,3-dihydro-1,4-benzodioxin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70677581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanol](/img/structure/B591734.png)










